2,4-Diaminopyrimidine
Overview
Description
2,4-Diaminopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two amino groups attached to the second and fourth positions of the pyrimidine ring. It is a versatile building block in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals.
Scientific Research Applications
2,4-Diaminopyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is a key intermediate in the synthesis of nucleotides and nucleic acids, making it important in genetic and molecular biology research.
Mechanism of Action
Target of Action
2,4-Diaminopyrimidine primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . In addition, this compound has also been identified as a potent inhibitor of Trypanosoma brucei and related trypanosomatid protozoans .
Mode of Action
This compound inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This disrupts bacterial DNA synthesis and leads to cell death . In the case of Trypanosoma brucei, the loss of viability following exposure to this compound is dependent on compound concentration and incubation time .
Biochemical Pathways
The inhibition of DHFR by this compound prevents the conversion of dihydrofolate to tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis and cell multiplication . Therefore, the inhibition of DHFR disrupts these biochemical pathways, leading to cell death .
Result of Action
The inhibition of DHFR by this compound leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the death of the cell. In the case of Trypanosoma brucei, exposure to this compound results in irreversible effects on survival or commits the parasites to death .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other functional groups or interaction sites in the molecule. For instance, the presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals . Furthermore, the hydrophilicity of the compound can affect its ability to cross the cell wall of Mycobacterium tuberculosis .
Safety and Hazards
2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
2,4-Diaminopyrimidine interacts with various enzymes and proteins. For instance, it has been used in the design of inhibitors for the dihydrofolate reductase in Mycobacterium tuberculosis . The core structure of non-classical inhibitors is this compound .
Cellular Effects
This compound derivatives have shown effects on various types of cells. For example, some this compound derivatives have exhibited moderate to excellent potency against four tested cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules. For instance, in the case of Mycobacterium tuberculosis, this compound derivatives designed to inhibit dihydrofolate reductase interact with the enzyme’s glycerol binding site .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, a study found that a short period of exposure to a this compound derivative was required to produce irreversible effects on the survival of Trypanosoma brucei .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a this compound derivative showed potent inhibitory effects on Trypanosoma brucei growth in vitro and also in animal models for human African trypanosomiasis .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been used in the synthesis of derivatives that inhibit dihydrofolate reductase, an enzyme involved in the biosynthesis of purines and pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-diaminopyrimidine involves the reaction of 2-amino-4-chloropyrimidine with ammonia in methanol. The reaction is typically carried out in a closed vessel with shaking at elevated temperatures. The mixture is then evaporated to dryness to obtain the desired product .
Another method involves the treatment of 2,4-diamino-6-chloropyrimidine with phosphorus oxychloride, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki reactions, to form complex molecules with aryl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
2,4-Diaminopyrimidine is similar to other diaminopyrimidine derivatives, such as:
Pyrimethamine: Used as an antimalarial drug.
Trimethoprim: Used as an antibiotic to treat bacterial infections.
Minoxidil: Used in the treatment of hair loss.
Uniqueness
What sets this compound apart is its versatility as a building block in organic synthesis and its wide range of applications in different fields. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
List of Similar Compounds
- Pyrimethamine
- Trimethoprim
- Minoxidil
- Trimetrexate
- Iclaprim
Properties
IUPAC Name |
pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAWASYJIRZXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166021 | |
Record name | 2,4-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156-81-0 | |
Record name | 2,4-Diaminopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyrimidinediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2,4-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,4-diaminopyrimidine derivatives as antimicrobial agents?
A1: 2,4-diaminopyrimidines act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division in bacteria and other microorganisms. []
Q2: How do structural modifications of 2,4-diaminopyrimidines impact their activity against DHFR?
A2: Studies have shown that the presence of specific substituents on the this compound ring system significantly affects their binding affinity to DHFR. [, , , ] For example, bulky substituents at the 5-position generally enhance activity against E. coli DHFR, while smaller substituents are favored for bovine liver DHFR. [] This difference in structure-activity relationships can be exploited to develop more selective antibacterial agents.
Q3: What role does the 5-nitroso group play in the activity of 2,4-diaminopyrimidines as CDK2 inhibitors?
A3: The 5-nitroso group in compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) forms an intramolecular hydrogen bond with the adjacent 4-amino group. [, , ] This interaction forces the molecule into a pseudo-purine conformation, facilitating its binding to the ATP-binding site of CDK2. [, , , ]
Q4: Can the 5-nitroso group be replaced with other functional groups while maintaining activity against CDK2?
A4: Yes, research has shown that the 5-cyano-NNO-azoxy group can substitute the 5-nitroso group while retaining activity against CDK2. [, , ] These compounds exhibit similar potency to their nitroso counterparts. [, , ]
Q5: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A5: Researchers commonly use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2,4-diaminopyrimidines. [, , , , ] These techniques provide information on the structure, purity, and presence of specific functional groups.
Q6: How has computational chemistry contributed to understanding the interaction of 2,4-diaminopyrimidines with their target enzymes?
A6: Molecular modeling studies have been instrumental in visualizing the binding interactions of 2,4-diaminopyrimidines with enzymes like DHFR and CDK2. [, , , ] These studies have provided valuable insights into the key structural features responsible for activity, aiding in the design of more potent and selective inhibitors.
Q7: What are the key structural features of 2,4-diaminopyrimidines that contribute to their interaction with DHFR?
A7: The this compound ring system forms crucial hydrogen bonds with residues in the active site of DHFR. [, , ] The aromatic ring at the 5-position typically participates in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. [, , ]
Q8: Have Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 2,4-diaminopyrimidines?
A8: Yes, QSAR studies have been conducted to correlate the physicochemical properties of 2,4-diaminopyrimidines with their biological activity. [, , , ] These studies have identified key parameters, such as hydrophobicity (logP) and steric factors (MR), influencing their potency and selectivity.
Q9: What are some of the potential applications of this compound derivatives beyond their antimicrobial properties?
A9: 2,4-diaminopyrimidines have shown promise as potential anticancer agents, particularly as CDK2 inhibitors. [, , ] Their ability to disrupt cell cycle progression makes them attractive candidates for further research in oncology.
Q10: Are there any ongoing challenges in the development of this compound-based drugs?
A10: Despite their potential, challenges remain in optimizing the pharmacological properties of 2,4-diaminopyrimidines, including improving their solubility, bioavailability, and reducing potential toxicity. [, , , ]
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